4-Butyl-4'-methoxyazoxybenzene

Description

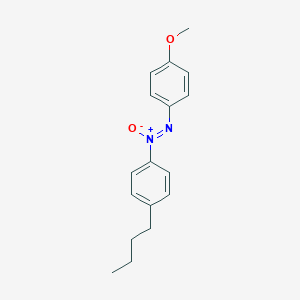

Structure

2D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(4-methoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-4-5-14-6-10-16(11-7-14)19(20)18-15-8-12-17(21-2)13-9-15/h6-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPWICQRCLMVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20605 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275794 | |

| Record name | 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11106-54-0, 31401-35-1 | |

| Record name | 4-METHOXYBENZYLIDINE-4'-N-BUTYLAZOXYBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20605 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazene, 1-(4-butylphenyl)-2-(4-methoxyphenyl)-, monooxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Butylphenyl)-2-(4-methoxyphenyl)diazene 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butyl-4'-methoxyazoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Butyl-4'-methoxyazoxybenzene CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identifiers and Properties

A clear identification of 4-Butyl-4'-methoxyazoxybenzene is crucial for any research or development endeavor. There has been some ambiguity in the literature and commercial sources regarding its CAS number. However, the most consistent identifier is CAS Number 11106-54-0 .

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

| CAS Number | 11106-54-0 |

| Molecular Formula | C17H20N2O2 |

| Molecular Weight | 284.35 g/mol |

| Synonyms | 4-Methoxy-4'-n-butylazoxybenzene, (4-Butylphenyl)(4-methoxyphenyl)diazene monoxide, Licristal Phase 4 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point (Predicted) | 428.2 ± 55.0 °C |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ |

| Flash Point (Predicted) | 229.2 ± 25.0 °C |

| LogP (Predicted) | 4.97 |

Note: Much of the publicly available data on the physicochemical properties of this compound is predicted through computational models. Experimental data, especially regarding phase transition temperatures, is not consistently reported in readily accessible literature.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in contemporary scientific literature. However, the synthesis of related p-alkoxy-p'-alkylazoxybenzenes generally follows a multi-step process. The following is a generalized experimental workflow based on the synthesis of similar azoxybenzene compounds.

General Synthesis Workflow for p-Alkoxy-p'-alkylazoxybenzenes

The synthesis of asymmetrical azoxybenzenes like this compound typically involves the coupling of a nitrosobenzene derivative with an aniline derivative, followed by oxidation, or the reduction of a dinitro compound. A common modern approach is the reductive coupling of a nitroaromatic compound with an aniline.

Step 1: Synthesis of 4-Butylaniline 4-Butylaniline can be prepared from 4-nitrobutylbenzene via reduction. Standard reduction methods, such as using tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H2/Pd-C), are commonly employed.

Step 2: Synthesis of 4-Methoxynitrobenzene 4-Methoxynitrobenzene can be synthesized from p-nitrophenol by Williamson ether synthesis, reacting it with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Step 3: Reductive Coupling and Oxidation A plausible route involves the condensation of 4-butylaniline with 4-methoxynitrosobenzene (which can be formed in situ from 4-methoxynitrobenzene). The resulting azobenzene is then oxidized to the azoxybenzene. Alternatively, direct coupling methods that yield the azoxy compound exist.

Due to the lack of a specific protocol for the title compound, a generalized diagram for the synthesis of an asymmetrical azoxybenzene is provided below.

Caption: Generalized synthesis workflow for this compound.

Liquid Crystalline Properties

The primary interest in this compound stems from its properties as a nematic liquid crystal. In the nematic phase, the rod-like molecules have long-range orientational order but no long-range positional order, allowing the material to flow like a liquid while exhibiting anisotropic properties, such as a variable refractive index. This behavior is the basis for its application in liquid crystal displays (LCDs). The addition of the butyl and methoxy groups to the azoxybenzene core lowers the melting point and modifies the nematic range compared to the parent compound.

Signaling Pathways and Drug Development Relevance

The audience for this guide includes drug development professionals. It is important to clarify that, based on available literature, this compound is a material primarily used in electro-optics and materials science. There is no evidence to suggest that it has any known biological activity or interacts with signaling pathways relevant to drug development. Its value to this audience may be in understanding the properties of liquid crystals for potential applications in drug delivery systems or as specialized formulation excipients, though this is not its primary use.

Conclusion

This compound is a well-established nematic liquid crystal with the primary CAS identifier 11106-54-0. While it has historical significance in the development of liquid crystal technologies, detailed public-domain information regarding its specific synthesis protocols and a comprehensive set of experimentally determined physicochemical properties is sparse. The provided information represents a consolidation of the available data and generalized scientific principles for this class of compounds. Researchers interested in this molecule would likely need to re-determine its properties and optimize a synthesis route based on established methods for related azoxybenzenes.

Phase behavior and liquid crystal properties of 4-Butyl-4'-methoxyazoxybenzene

An In-depth Technical Guide on the Phase Behavior and Liquid Crystal Properties of 4-Butyl-4'-methoxyazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior and liquid crystal properties of this compound. Due to the limited availability of specific experimental data for this exact compound in the searched literature, this guide presents detailed experimental protocols for the key characterization techniques and uses data from the closely related and well-studied compound N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) as a representative example for data presentation.

Introduction to this compound

This compound belongs to the class of azoxybenzene liquid crystals, which are known for their rich mesomorphic behavior. The molecular structure, characterized by a rigid core composed of two phenyl rings linked by an azoxy group, and flexible terminal alkyl and alkoxy chains, is conducive to the formation of liquid crystalline phases. Understanding the phase transitions and associated thermodynamic parameters is crucial for the application of these materials in various fields, including display technologies and as specialized solvents.

Quantitative Data on Phase Behavior

| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystalline to Nematic | 22 | Data not available |

| Nematic to Isotropic | 47 | Data not available |

| Note: The transition from the crystalline solid to the nematic liquid crystal phase for MBBA occurs at 22 °C, and the transition from the nematic to the isotropic liquid phase occurs at 47 °C.[1] Enthalpy data for these specific transitions were not found in the provided search results. |

Experimental Protocols

The characterization of the phase behavior and liquid crystal properties of a compound like this compound involves several key experimental techniques. Detailed methodologies for these are outlined below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and measure the enthalpy changes associated with these transitions.

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

-

The heat flow to the sample is monitored as a function of temperature.

-

Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

-

The sample is then cooled at a controlled rate to observe the transitions upon cooling (e.g., to identify supercooling effects).

-

The instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the different liquid crystal phases based on their unique optical textures.

Methodology:

-

A small amount of the this compound sample is placed on a clean glass microscope slide.

-

A coverslip is placed over the sample, and it is gently pressed to create a thin film.

-

The slide is placed on a hot stage attached to a polarizing microscope. The hot stage allows for precise temperature control.

-

The sample is observed between crossed polarizers as it is heated and cooled at a controlled rate.

-

Different liquid crystal phases will exhibit characteristic birefringent textures. For example, a nematic phase may show a threaded or schlieren texture.

-

Photomicrographs of the observed textures are captured at various temperatures to document the phase transitions.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters of the different phases.

Methodology:

-

A sample of this compound is loaded into a thin-walled glass capillary tube.

-

The capillary is placed in a temperature-controlled sample holder within the X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the sample.

-

The scattered X-rays are detected by an area detector.

-

Small-Angle X-ray Scattering (SAXS): In the smectic phases, sharp, low-angle reflections are observed, which correspond to the layer spacing.

-

Wide-Angle X-ray Scattering (WAXS): In the nematic and isotropic phases, a diffuse halo at a wide angle is typically observed, indicating the lack of long-range positional order. In the crystalline phase, sharp Bragg peaks are observed.

-

The sample is heated and cooled through its phase transitions, and diffraction patterns are recorded at different temperatures to study the structural changes.

Visualizations

Phase Transition Pathway

The following diagram illustrates the expected sequence of phase transitions for a typical thermotropic liquid crystal like this compound upon heating.

Caption: Phase transitions of this compound upon heating.

Experimental Workflow for Characterization

The diagram below outlines the typical workflow for characterizing the liquid crystal properties of a new material.

Caption: Experimental workflow for liquid crystal characterization.

References

An In-Depth Technical Guide to 4-Butyl-4'-methoxyazoxybenzene: From Discovery to Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butyl-4'-methoxyazoxybenzene, a nematic liquid crystal, with a focus on its discovery, historical and modern synthesis, and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in materials science and related fields.

Introduction: A Molecule at the Forefront of Liquid Crystal Technology

This compound is a prominent member of the 4-alkyl-4'-alkoxyazoxybenzene series of compounds, which have played a significant role in the historical development and fundamental understanding of liquid crystals. Its defining characteristic is the presence of a nematic liquid crystal phase at temperatures slightly above ambient conditions, making it a subject of extensive research. The nematic phase is characterized by molecules that possess long-range orientational order but lack positional order, allowing them to flow like a liquid while exhibiting anisotropic properties akin to a solid crystal. This unique combination of properties has been instrumental in the development of various electro-optical devices, most notably liquid crystal displays (LCDs).

Discovery and Historical Context

The exploration of azoxybenzenes as liquid crystals dates back to the early 20th century, following the initial discovery of liquid crystalline behavior in cholesterol derivatives. While the precise first synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the systematic investigation of the relationship between molecular structure and liquid crystalline properties in the broader class of 4-alkyl-4'-alkoxyazoxybenzenes.

Early research in the field focused on understanding how variations in the terminal alkyl and alkoxy chains influenced the temperature range and stability of the nematic phase. This systematic approach, undertaken by various research groups, led to the synthesis and characterization of a wide array of these compounds, including the butyl-methoxy variant. The primary goal of this early work was to identify materials with a stable nematic phase at or near room temperature, a critical requirement for practical applications.

Physicochemical and Liquid Crystalline Properties

This compound is a colorless or slightly yellow crystalline solid at room temperature. Upon heating, it exhibits a transition from the crystalline solid to a nematic liquid crystal phase before finally transitioning to an isotropic liquid at a higher temperature.

| Property | Value |

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 284.35 g/mol |

| CAS Number | 31401-36-2, 11106-54-0 |

| Appearance | Colorless to pale yellow crystalline solid |

| Melting Point (K-N) | Data not consistently available |

| Clearing Point (N-I) | Data not consistently available |

Note: Specific transition temperatures can vary depending on the purity of the sample and the experimental method used for determination. The available scientific literature does not provide a consensus on the precise melting and clearing points.

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound, like other asymmetrical azoxybenzenes, has evolved from classical methods to more modern, efficient, and environmentally friendly protocols.

Historical Synthetic Approaches

Historically, the synthesis of asymmetrical azoxybenzenes often involved a multi-step process. A common strategy was the reductive coupling of a substituted nitrobenzene with a substituted aniline. For this compound, this would typically involve the reaction of 4-butylaniline with 4-methoxynitrobenzene or vice versa. These reactions often required harsh conditions and produced a mixture of the desired asymmetrical azoxybenzene along with the two symmetrical side products, necessitating tedious purification steps.

Another classical approach involved the oxidation of the corresponding azobenzene, 4-butyl-4'-methoxyazobenzene. This oxidation could be achieved using various oxidizing agents, such as peroxy acids.

Modern Synthetic Protocols

More recent synthetic methods focus on improved selectivity, milder reaction conditions, and higher yields. A prevalent modern approach is the direct oxidative coupling of anilines.

This method provides a direct route to azoxybenzenes from anilines in a one-pot reaction.

Materials:

-

4-Butylaniline

-

4-Methoxyaniline

-

Oxone (Potassium peroxymonosulfate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of one of the aniline starting materials (e.g., 4-butylaniline, 0.2 mmol) in a 1:1 mixture of acetonitrile and water (2.0 mL), add oxone (2.2 equivalents) and stir the mixture for 2 hours at room temperature.

-

Add the second aniline starting material (e.g., 4-methoxyaniline, 0.2 mmol) to the reaction mixture.

-

Add DIPEA (0.25 equivalents) to the mixture and continue stirring at room temperature for 16 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dilute the residue with water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

This environmentally friendly method utilizes hydrogen peroxide as the oxidant.

Materials:

-

4-Butylaniline

-

4-Methoxyaniline

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium fluoride (NaF)

-

Acetonitrile (MeCN)

Procedure:

-

In a reaction vessel, combine a mixture of 4-butylaniline (1.0 mmol) and 4-methoxyaniline (1.0 mmol) in acetonitrile (4 mL).

-

Add sodium fluoride (2.0 equivalents) to the mixture.

-

Add 30% aqueous hydrogen peroxide (10 equivalents) to the reaction mixture.

-

Stir the reaction mixture at 80 °C for 1 hour.

-

Upon completion, the reaction mixture can be worked up by standard procedures, including extraction and purification by chromatography.

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified product with confirmed properties.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Signaling Pathways (Not Applicable)

The concept of signaling pathways is central to pharmacology and biochemistry, describing how cells communicate and respond to external stimuli, often through receptor-ligand interactions and intracellular cascades. This compound is a liquid crystal material valued for its unique physical properties and is not known to have applications in drug development or to interact with biological signaling pathways. Therefore, a discussion of signaling pathways is not relevant to this compound.

Conclusion

This compound remains a compound of interest in the field of liquid crystal research. Its history is intertwined with the foundational studies that established the structure-property relationships in nematic liquid crystals. While classical synthetic methods were effective, modern protocols offer more efficient, selective, and environmentally conscious routes to this and related azoxybenzenes. The continued study of such materials provides valuable insights into the fundamental principles of soft matter physics and chemistry, with potential for the development of new advanced materials.

Determining the Solubility of 4-Butyl-4'-methoxyazoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies available for determining the solubility of the liquid crystal 4-Butyl-4'-methoxyazoxybenzene in various solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in their own laboratories.

Introduction to this compound and its Solubility

This compound is an organic compound belonging to the class of azoxybenzenes, which are known for their liquid crystalline properties. Understanding its solubility in different solvents is crucial for a wide range of applications, including synthesis, purification, formulation, and material science. Solubility dictates the choice of solvents for reaction media, recrystallization, and the preparation of solutions for various analytical techniques.

While specific solubility data for this compound is not readily found in the literature, the general solubility behavior of its parent compound, azoxybenzene, offers some initial insights. Azoxybenzene is reportedly soluble in alcohol and ether, but insoluble in water[1]. This suggests that this compound is likely to be soluble in organic solvents of moderate to low polarity and poorly soluble in water.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through several well-established experimental methods. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a traditional and widely accepted technique for determining equilibrium solubility.

Protocol:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

-

Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to avoid crystallization or precipitation during sampling). The concentration of the solute in the aliquot is then determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

Isothermal Shake-Flask Experimental Workflow

Polythermal Method (Temperature Variation)

Polythermal methods involve determining the temperature at which a solid completely dissolves in a solvent at a known concentration. Automated systems like the Crystal16 can streamline this process.

Protocol:

-

Sample Preparation: A series of vials are prepared with known concentrations of this compound in the chosen solvent.

-

Heating Cycle: The samples are heated at a controlled rate (e.g., 0.1-0.5 °C/min) while being stirred.

-

Clear Point Determination: The temperature at which the last solid particles disappear is recorded as the "clear point." This represents a point on the solubility curve.

-

Cooling Cycle (Optional): The solution can then be cooled to determine the "cloud point," where the first crystals reappear, providing information on supersaturation.

-

Data Analysis: By repeating this process for different concentrations, a solubility curve as a function of temperature can be constructed.

References

In-depth Technical Guide: Health and Safety Information for 4-Butyl-4'-methoxyazoxybenzene

Chemical and Physical Properties

While a complete, verified set of physical and chemical properties for 4-Butyl-4'-methoxyazoxybenzene is not available, the following table summarizes known information and estimates for related compounds.

| Property | Value | Source |

| CAS Number | 31401-36-2 | Chemsrc[1] |

| Molecular Formula | C₁₇H₂₀N₂O | PubChem |

| Molecular Weight | 268.35 g/mol | PubChem |

| Appearance | Likely a crystalline solid or liquid crystal | General knowledge of similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely insoluble in water, soluble in organic solvents | General knowledge of similar compounds |

Hazard Identification and GHS Classification (Based on Analogs)

A specific GHS classification for this compound is not established. The following table summarizes the GHS classifications for related azo and azoxy compounds, which may share similar hazard profiles. Azo compounds can be metabolized to aromatic amines, some of which are known carcinogens[2].

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

|

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

|

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

|

Note: These classifications are based on analogs and should be treated as potential hazards until specific data for this compound is available.

Handling and Storage

Safe handling and storage procedures are crucial to minimize exposure and risk. The following recommendations are based on best practices for handling research chemicals and nematic liquid crystals.

| Aspect | Recommendation |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or a face shield.- Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene).- Body Protection: Lab coat, long pants, and closed-toe shoes. |

| Hygiene Practices | - Avoid inhalation of dust, fumes, or vapors.- Avoid contact with skin and eyes.- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling. |

| Storage | - Store in a tightly closed, properly labeled container.- Keep in a cool, dry, and well-ventilated place.- Store away from incompatible materials such as strong oxidizing agents. |

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols (General)

Specific experimental protocols for toxicological studies of this compound are not available. However, a general protocol for the synthesis of a nematic liquid crystal is provided below, which can be adapted for this compound with appropriate safety precautions.

Synthesis of a Nematic Liquid Crystal (Generic Example)

This protocol outlines the synthesis of a Schiff base nematic liquid crystal, which involves a condensation reaction. A similar approach might be applicable for the synthesis or modification of this compound.

Materials:

-

4-butylaniline

-

4-methoxybenzaldehyde

-

Ethanol (absolute)

-

Toluene

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve equimolar amounts of 4-butylaniline and 4-methoxybenzaldehyde in absolute ethanol in a round-bottom flask.

-

Add a few drops of a suitable acid catalyst (e.g., glacial acetic acid).

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the crystals by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, remove the ethanol under reduced pressure.

-

Dissolve the crude product in a suitable solvent (e.g., toluene) and wash with water to remove any remaining catalyst and unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to purify the nematic liquid crystal.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm its structure and determine its liquid crystalline transition temperatures.

Visualizations

The following diagrams illustrate a generic experimental workflow and the logical relationship of hazards associated with azo compounds.

Caption: Generic workflow for the synthesis and purification of a nematic liquid crystal.

References

In-Depth Technical Guide to the Purity Analysis of 4-Butyl-4'-methoxyazoxybenzene

This technical guide provides a comprehensive overview of the analytical methods for determining the purity of 4-Butyl-4'-methoxyazoxybenzene, a crucial aspect for researchers, scientists, and professionals in drug development. Ensuring the purity of this compound is paramount for the reliability and reproducibility of experimental results and for meeting stringent quality control standards.

Introduction

This compound belongs to the class of azoxybenzene derivatives, which are known for their applications in various fields, including materials science and as intermediates in chemical synthesis. The precise characterization of its purity is essential to understand its physicochemical properties and to ensure its suitability for specific applications. This guide outlines a systematic approach to purity analysis, focusing on chromatographic and spectroscopic techniques.

Analytical Workflow for Purity Determination

A multi-step approach is recommended to ensure a thorough evaluation of the purity of this compound. This workflow is designed to identify and quantify the main component as well as any potential impurities, which may include starting materials, byproducts of synthesis, or degradation products.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of azoxybenzene derivatives and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound due to its high resolution and sensitivity. Gas chromatography is generally not suitable for azoxybenzenes due to their thermal instability.[1] A reversed-phase HPLC method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol and water is commonly used.[1] A typical starting point is a mobile phase of 80-90% methanol in water.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm or 350 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the identification of unknown impurities detected by HPLC, LC-MS is a powerful tool that provides molecular weight information.

Experimental Protocol:

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

-

LC Conditions: The same HPLC method as described above can be used.

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Mass Range: Scan a mass range appropriate for the expected impurities (e.g., m/z 100-1000).

-

Data Analysis: The mass-to-charge ratio (m/z) of each impurity peak is used to infer its molecular weight, which aids in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is invaluable for the definitive structural elucidation of the main component and for characterizing any significant impurities that can be isolated.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which the sample is soluble.

-

Experiments:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To determine the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): To aid in complex structural assignments if necessary.

-

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are used to confirm the structure of this compound and to identify the structures of any major impurities.

Data Presentation

The quantitative data obtained from the purity analysis should be summarized in a clear and concise manner.

Table 1: Summary of Purity Analysis Data for this compound

| Analytical Technique | Parameter | Typical Specification |

| HPLC | Purity (Area %) | ≥ 98.0% |

| Individual Impurity (Area %) | ≤ 0.5% | |

| Total Impurities (Area %) | ≤ 2.0% | |

| LC-MS | Molecular Weight (m/z) | [M+H]⁺ consistent with C₁₇H₂₀N₂O |

| NMR | ¹H and ¹³C Spectra | Conforms to the structure of this compound |

| Loss on Drying | Weight Loss (%) | ≤ 0.5% |

| Residue on Ignition | Ash Content (%) | ≤ 0.1% |

Potential Impurities

The synthesis of azoxybenzenes often involves the reduction of nitroaromatic compounds or the oxidation of aminoarenes.[2] Therefore, potential impurities in this compound could include:

-

Unreacted Starting Materials: Such as 4-butylaniline, 4-methoxyaniline, 4-butylnitrobenzene, or 4-methoxynitrobenzene.

-

Intermediates: Partially reacted intermediates from the synthetic route.

-

Byproducts: Products from side reactions, such as the corresponding azo- or azoxy- compounds with different substitution patterns.

-

Degradation Products: Compounds formed upon exposure to light, heat, or air. A potential degradation pathway is the photochemical Wallach rearrangement to ortho-hydroxyazoxybenzenes.[3]

A thorough purity analysis will aim to detect and identify these potential impurities to ensure the quality of the this compound.

References

Methodological & Application

Application Notes and Protocols for 4-Butyl-4'-methoxyazoxybenzene in Liquid Crystal Displays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and experimental protocols related to the use of 4-Butyl-4'-methoxyazoxybenzene in liquid crystal display (LCD) technologies. This document is intended to serve as a practical guide for researchers and professionals working in materials science, organic chemistry, and display technology development.

Introduction to this compound

This compound is a nematic liquid crystal, a state of matter where molecules have long-range orientational order but no long-range positional order. Its elongated molecular structure, consisting of a rigid core and flexible terminal groups, is characteristic of calamitic (rod-like) liquid crystals. This molecular anisotropy gives rise to its unique optical and electrical properties, making it a candidate for applications in electro-optical devices, particularly liquid crystal displays. The key properties that determine its suitability for LCDs include its nematic temperature range, viscosity, and dielectric anisotropy.

Physicochemical Properties

A thorough understanding of the material's physical and chemical properties is essential for its application in liquid crystal displays. The following table summarizes the key quantitative data for this compound and its chiral analogue, 4'-butyl-4-(S)-(2-methylbutoxy)azoxybenzene, which provides insight into the general behavior of this class of compounds.

| Property | This compound | 4'-butyl-4-(S)-(2-methylbutoxy)azoxybenzene (4ABO5*) |

| Molecular Formula | C₁₇H₂₀N₂O₂ | C₂₂H₂₈N₂O₂ |

| Molecular Weight | 284.35 g/mol | 368.48 g/mol |

| CAS Number | 31401-36-2 | Not available |

| Appearance | Crystalline Solid | Not specified |

| Nematic Range | Data not available | Isotropic to Cholesteric Transition |

| Clearing Point (T_NI) | Data not available | Data not available |

| Viscosity Coefficients | η₁ = 102.4 cP, η₂ = 22.8 cP, η₃ = 41.6 cP (at 25°C)[1] | Not available |

| Dielectric Anisotropy (Δε) | Data not available | Not available |

Note: Specific data for the nematic range and dielectric anisotropy of the non-chiral this compound were not available in the searched literature. The data for the chiral analogue (4ABO5) indicates the presence of a cholesteric phase, which is a twisted nematic phase.*

Experimental Protocols

The following sections detail the experimental protocols for the synthesis, purification, and characterization of this compound for its application in liquid crystal displays.

Synthesis and Purification

A general method for the synthesis of azoxybenzene derivatives involves the reduction of the corresponding nitro compounds. For this compound, a potential synthetic route is the condensation reaction between 4-butylaniline and 4-nitroanisole, followed by a controlled reduction.

Materials:

-

4-butylaniline

-

4-nitroanisole

-

Reducing agent (e.g., Glucose in alkaline solution)

-

Solvents (e.g., Ethanol, Toluene)

-

Sodium hydroxide

-

Hydrochloric acid

-

Drying agent (e.g., anhydrous magnesium sulfate)

Protocol:

-

Condensation: In a round-bottom flask, dissolve 4-butylaniline in ethanol. Separately, prepare a solution of 4-nitroanisole in ethanol.

-

Slowly add the 4-nitroanisole solution to the 4-butylaniline solution while stirring.

-

Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Reduction: After the condensation is complete, cool the reaction mixture. Prepare a solution of the reducing agent (e.g., glucose in aqueous sodium hydroxide).

-

Slowly add the reducing agent to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Stir the mixture at room temperature or gentle heating until the reduction is complete (as indicated by TLC).

-

Work-up: Neutralize the reaction mixture with hydrochloric acid. Extract the product with a suitable organic solvent like toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization of Liquid Crystalline Properties

The nematic range, the temperature window in which the material exhibits liquid crystalline properties, is a critical parameter. It is determined by the melting point (solid to nematic/isotropic transition) and the clearing point (nematic to isotropic transition).

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Polarizing Optical Microscope (POM) with a hot stage

Protocol (DSC):

-

Accurately weigh a small amount (5-10 mg) of the purified this compound into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected clearing point.

-

Cool the sample at the same rate to a temperature below its melting point.

-

Perform a second heating and cooling cycle to ensure thermal history is removed.

-

The peak of the endotherm on the second heating scan corresponds to the melting point, and the peak of the endotherm corresponding to the nematic-to-isotropic transition is the clearing point.

Protocol (POM):

-

Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Place the slide on the hot stage of the polarizing microscope.

-

Heat the sample slowly while observing the texture through the crossed polarizers.

-

The temperature at which the crystalline solid melts into a birefringent fluid marks the melting point.

-

Continue heating until the birefringent texture disappears and the view becomes dark (isotropic). This temperature is the clearing point.

-

Slowly cool the sample from the isotropic phase to observe the formation of the nematic texture.

The viscosity of a liquid crystal is a crucial factor for the switching speed of an LCD. The viscosity of nematic liquid crystals is anisotropic and is described by several coefficients. A common method to measure these is using a shear-flow setup with a rectangular capillary.[1]

Instrumentation:

-

Shear-flow viscometer with a rectangular capillary

-

Thermostated setup

-

Electromagnet to control the director orientation

Protocol:

-

Fill the rectangular capillary of the viscometer with the liquid crystal sample.

-

Place the capillary in the thermostated setup and allow it to reach the desired measurement temperature.

-

Apply a magnetic field to align the liquid crystal director in a specific orientation relative to the flow direction.

-

Apply a pressure gradient to induce flow through the capillary.

-

Measure the flow rate for a given pressure drop.

-

By orienting the director parallel to the flow direction, perpendicular to the flow and shear directions, and perpendicular to the flow but parallel to the shear direction, the Miesowicz viscosity coefficients (η₁, η₂, η₃) can be determined.[1]

Dielectric anisotropy (Δε = ε∥ - ε⊥) is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the threshold voltage for switching in an LCD.

Instrumentation:

-

Impedance Analyzer or LCR meter

-

Liquid crystal cell with transparent electrodes (e.g., ITO coated glass)

-

Hot stage for temperature control

-

Function generator and voltage amplifier

-

Magnetic field or surface alignment layers for director orientation

Protocol:

-

Cell Preparation: Construct a liquid crystal cell using two ITO-coated glass plates separated by a known distance (cell gap). The inner surfaces of the glass plates should be treated with an alignment layer (e.g., rubbed polyimide) to induce either planar (director parallel to the surface) or homeotropic (director perpendicular to the surface) alignment.

-

Fill the cell with this compound in its isotropic phase via capillary action.

-

Slowly cool the cell to the desired temperature within the nematic range.

-

Measurement of ε∥:

-

For a homeotropically aligned cell, the director is already parallel to the applied electric field.

-

For a planar aligned cell, a strong magnetic field can be applied parallel to the electric field to align the director.

-

Measure the capacitance (C∥) of the cell using the impedance analyzer at a specific frequency (e.g., 1 kHz).

-

Calculate ε∥ using the formula: ε∥ = (C∥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

-

-

Measurement of ε⊥:

-

For a planar aligned cell, the director is perpendicular to the applied electric field.

-

Measure the capacitance (C⊥) of the cell.

-

Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A).

-

-

Calculate Dielectric Anisotropy: Δε = ε∥ - ε⊥.

Visualizations

Molecular Structure and Liquid Crystalline Phase

The relationship between the molecular structure of this compound and its ability to form a nematic liquid crystal phase is depicted below. The rigid core contributes to the orientational order, while the flexible tails influence the melting point and solubility.

Experimental Workflow for LC Characterization

The following diagram illustrates the typical workflow for characterizing a novel liquid crystal material like this compound for its potential use in display applications.

References

Application Notes and Protocols: 4-Butyl-4'-methoxyazoxybenzene in Liquid Crystal Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-butyl-4'-methoxyazoxybenzene, a nematic liquid crystal, and its potential applications as a component in liquid crystal mixtures. This document includes its physicochemical properties, a detailed synthesis protocol, and standard procedures for the characterization of liquid crystal mixtures incorporating this compound.

Physicochemical Properties

This compound belongs to the class of calamitic (rod-shaped) liquid crystals. Its molecular structure, consisting of a rigid aromatic core and flexible terminal groups, is conducive to the formation of a nematic mesophase. The azoxy bridge provides rigidity, while the butyl and methoxy end groups influence the material's melting and clearing points.

Table 1: Physicochemical Properties of a Related Azoxybenzene Liquid Crystal

| Property | Value (for 4-butyl-4'-methoxyazobenzene) | Typical Range for Azoxybenzenes |

| Molecular Formula | C₁₇H₂₀N₂O | - |

| Molecular Weight | 268.35 g/mol | 250 - 400 g/mol |

| Phase Transition Temperatures | ||

| Crystal to Nematic (T_CN) | ~35 °C (estimated) | 20 - 100 °C |

| Nematic to Isotropic (T_NI) | ~76 °C (estimated) | 40 - 150 °C |

| Dielectric Anisotropy (Δε) | Positive (estimated) | -1 to +10 |

| Optical Anisotropy (Δn) | 0.15 - 0.25 (estimated) | 0.1 - 0.3 |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of an azo compound followed by oxidation. The following is a generalized protocol based on the synthesis of similar unsymmetrical azoxybenzenes.

Materials and Reagents

-

4-Butylaniline

-

Anisole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phenol

-

Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Procedure

-

Diazotization of 4-Butylaniline:

-

Dissolve 4-butylaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling with Anisole:

-

In a separate flask, dissolve anisole in a basic solution (e.g., aqueous sodium hydroxide).

-

Cool the anisole solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the anisole solution with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

Allow the reaction to stir for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, 4-butyl-4'-methoxyazobenzene, will precipitate. Collect the solid by filtration and wash with water.

-

-

Oxidation to Azoxybenzene:

-

Dissolve the crude 4-butyl-4'-methoxyazobenzene in glacial acetic acid.

-

Slowly add hydrogen peroxide (30% solution) to the mixture.

-

Heat the reaction mixture gently (e.g., 60-70 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and pour it into cold water to precipitate the crude this compound.

-

Collect the solid by filtration and wash thoroughly with water.

-

-

Purification:

-

Dry the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the pure product and evaporate the solvent.

-

Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain the final product.

-

Characterization of Liquid Crystal Mixtures

The following protocols describe standard methods for characterizing the properties of liquid crystal mixtures containing this compound.

Phase Transition Analysis by Polarizing Optical Microscopy (POM)

Objective: To visually identify the liquid crystal phases and determine the phase transition temperatures.

Materials:

-

Polarizing optical microscope with a hot stage

-

Glass microscope slides and cover slips

-

Liquid crystal sample

-

Spatula

Protocol:

-

Place a small amount of the liquid crystal mixture on a clean microscope slide.

-

Cover with a cover slip and gently press to create a thin film.

-

Place the slide on the hot stage of the polarizing microscope.

-

Heat the sample at a controlled rate (e.g., 5 °C/min) to above its clearing point (isotropic phase).

-

Observe the sample through the crossed polarizers. The isotropic phase will appear dark.

-

Cool the sample slowly (e.g., 2 °C/min) and observe the appearance of birefringent textures, indicating the transition to a liquid crystal phase. Note the temperature of this transition (T_NI).

-

Continue cooling and observe any further changes in texture that signify other phase transitions (e.g., nematic to smectic, or nematic to crystal). Record the corresponding temperatures.

-

Repeat the heating and cooling cycles to check for reproducibility and to identify enantiotropic or monotropic phases.

Caption: Workflow for Polarizing Optical Microscopy (POM).

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To quantitatively measure the phase transition temperatures and associated enthalpy changes.

Materials:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Liquid crystal sample

-

Microbalance

Protocol:

-

Accurately weigh a small amount of the liquid crystal mixture (typically 2-5 mg) into an aluminum DSC pan.

-

Seal the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature above its clearing point at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Cool the sample at the same rate to a temperature below its crystallization point.

-

Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible results.

-

Analyze the DSC thermogram to determine the peak temperatures and enthalpies of the phase transitions. The nematic-to-isotropic transition is typically a first-order transition with a corresponding endothermic peak on heating.

Caption: Protocol for Differential Scanning Calorimetry (DSC).

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity and anisotropy of the liquid crystal mixture as a function of frequency and temperature.

Materials:

-

Impedance analyzer or LCR meter

-

Temperature-controlled sample holder

-

Liquid crystal test cell (e.g., with parallel plate electrodes and a defined cell gap)

-

Liquid crystal sample

Protocol:

-

Fill the liquid crystal test cell with the sample mixture in its isotropic phase to ensure uniform filling and alignment.

-

Cool the cell slowly into the nematic phase.

-

For measuring the parallel component of the dielectric permittivity (ε_parallel), a homeotropic alignment (molecules perpendicular to the electrodes) is required. This is often achieved by treating the electrode surfaces with a suitable alignment layer.

-

For measuring the perpendicular component (ε_perpendicular), a planar alignment (molecules parallel to the electrodes) is needed, which also requires a specific surface treatment.

-

Place the filled cell in the temperature-controlled holder.

-

Connect the cell to the impedance analyzer.

-

Apply a small AC voltage and sweep the frequency over the desired range (e.g., 100 Hz to 1 MHz).

-

Record the capacitance and dielectric loss as a function of frequency at various temperatures within the nematic range.

-

Calculate the dielectric permittivity from the measured capacitance and the cell geometry.

-

The dielectric anisotropy is calculated as Δε = ε_parallel - ε_perpendicular.

Caption: Workflow for Dielectric Spectroscopy.

Applications in Liquid Crystal Mixtures

This compound, as a nematic liquid crystal, can be a valuable component in liquid crystal mixtures for various applications. Its properties can be tailored by mixing it with other liquid crystals.

-

Display Applications: By mixing with high-dielectric-anisotropy compounds, the threshold voltage of the mixture can be tuned. Its nematic range can be broadened by creating eutectic mixtures with other nematic compounds.

-

Non-Display Applications: In sensors and smart windows, the optical and dielectric properties of the liquid crystal mixture are crucial. This compound can be used to adjust the refractive index and clearing point of the mixture.

-

Drug Delivery: The anisotropic environment of a liquid crystal can be used to orient and deliver drug molecules. The specific interactions between this compound and a drug molecule would need to be investigated.

Caption: Logic of using this compound in mixtures.

Disclaimer: The information provided in these application notes is for research and development purposes only. The synthesis and handling of all chemicals should be performed by trained personnel in a well-ventilated laboratory with appropriate personal protective equipment. The quantitative data for the target compound is estimated based on related compounds and requires experimental verification.

Synthesis of 4-Butyl-4'-methoxyazoxybenzene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 4-Butyl-4'-methoxyazoxybenzene and its derivatives. The protocols outlined below are based on established methods for the synthesis of unsymmetrical azoxybenzenes, which are valuable intermediates in the development of new materials and potential therapeutic agents.

Introduction

Azoxybenzenes are a class of aromatic compounds characterized by the R-N=N(O)-R' functional group. The unsymmetrical substitution on the aromatic rings, as in this compound, allows for the fine-tuning of their chemical and physical properties, including liquid crystalline behavior and biological activity. This makes them attractive scaffolds in materials science and drug discovery. The following protocols describe a reliable two-step synthesis route: the formation of an unsymmetrical azobenzene precursor followed by its oxidation to the final azoxybenzene product.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the azobenzene intermediate, 4-butyl-4'-methoxyazobenzene, via a condensation reaction. The second step is the selective oxidation of the azo group to an azoxy group.

Caption: General two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Butyl-4'-methoxyazobenzene (Azobenzene Intermediate)

This protocol is adapted from the Baeyer-Mills reaction, which involves the condensation of an aniline with a nitrosobenzene. For safety and stability reasons, the nitrosobenzene component is generated in situ from the corresponding aniline.

Materials:

-

4-Butylaniline

-

p-Anisidine (4-methoxyaniline)

-

Oxone® (Potassium peroxymonosulfate)

-

Sodium Bicarbonate

-

Dichloromethane (DCM)

-

Acetic Acid

-

Water

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In situ generation of 4-methoxynitrosobenzene:

-

In a round-bottom flask, dissolve p-anisidine (1.0 eq) in a biphasic solvent system of dichloromethane and water.

-

Add sodium bicarbonate (2.0 eq) to the mixture.

-

Cool the flask in an ice bath and slowly add Oxone® (1.1 eq) portion-wise while stirring vigorously.

-

Continue stirring at 0-5 °C for 1-2 hours. The organic layer should turn a characteristic green color, indicating the formation of the nitrosobenzene.

-

Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

-

-

Condensation with 4-Butylaniline:

-

To the filtered dichloromethane solution of in situ generated 4-methoxynitrosobenzene, add 4-butylaniline (1.0 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-butyl-4'-methoxyazobenzene.

-

Step 2: Oxidation to this compound

This protocol utilizes peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, for the oxidation of the azobenzene intermediate.

Materials:

-

4-Butyl-4'-methoxyazobenzene (from Step 1)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane (DCM)

-

Water

-

Magnesium Sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-butyl-4'-methoxyazobenzene (1.0 eq) in glacial acetic acid.

-

Heat the solution to 60-70 °C.

-

Slowly add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the heated solution.

-

Maintain the temperature and stir the reaction mixture for 24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash them carefully with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (¹H NMR, δ ppm) |

| 4-Butyl-4'-methoxyazobenzene | C₁₇H₂₀N₂O | 268.36 | 70-85 | 58-60 | 7.85 (d, 2H), 7.75 (d, 2H), 7.30 (d, 2H), 7.00 (d, 2H), 3.85 (s, 3H), 2.65 (t, 2H), 1.60 (m, 2H), 1.35 (m, 2H), 0.95 (t, 3H) |

| This compound | C₁₇H₂₀N₂O₂ | 284.36 | 80-90 | 75-77 | 8.20-8.30 (m, 2H), 7.80-7.90 (m, 2H), 7.30-7.40 (m, 2H), 7.00-7.10 (m, 2H), 3.90 (s, 3H), 2.70 (t, 2H), 1.65 (m, 2H), 1.40 (m, 2H), 0.98 (t, 3H) |

Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized compounds.

Potential Applications in Drug Development

While specific signaling pathways for this compound are not yet extensively characterized in publicly available literature, the structural motifs present in this class of compounds suggest potential areas of investigation in drug development.

Caption: Hypothetical interaction of azoxybenzene derivatives with cellular pathways.

The lipophilic nature imparted by the butyl group and the hydrogen-bonding potential of the methoxy and azoxy groups suggest that these molecules could interact with various biological targets. For instance, similar structures have been explored for their effects on cell proliferation and as antimicrobial agents. Further research is warranted to elucidate the specific mechanisms of action and potential therapeutic applications of this compound and its derivatives.

Application Notes and Protocols for Measuring the Dielectric Anisotropy of 4-Butyl-4'-methoxyazoxybenzene

Introduction

This document provides a detailed protocol for the measurement of the dielectric anisotropy of the nematic liquid crystal, 4-Butyl-4'-methoxyazoxybenzene. Dielectric anisotropy is a fundamental property of liquid crystals that describes the difference in dielectric permittivity when measured parallel and perpendicular to the liquid crystal director. This parameter is crucial for the development and optimization of liquid crystal-based technologies, including displays and other electro-optical devices. The methodologies outlined herein are intended for researchers, scientists, and professionals in the fields of materials science and drug development.

This compound, with the chemical formula C₁₇H₂₀N₂O, is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. The anisotropy in its dielectric properties arises from the orientation-dependent response of its permanent and induced molecular dipoles to an external electric field.

Principle of Measurement

The dielectric anisotropy (Δε) is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal. The relationship is given by the equation:

Δε = ε∥ - ε⊥

To measure ε∥ and ε⊥, two different liquid crystal cell configurations are required:

-

Planar (Homogeneous) Alignment: The liquid crystal molecules are aligned parallel to the substrate surfaces. An electric field applied across the cell is perpendicular to the director, allowing for the measurement of ε⊥.

-

Homeotropic Alignment: The liquid crystal molecules are aligned perpendicular to the substrate surfaces. An electric field applied across the cell is parallel to the director, allowing for the measurement of ε∥.

The dielectric permittivity is calculated from the capacitance of the liquid crystal cell, which is measured using an LCR meter.

Materials and Equipment

| Material/Equipment | Specification | Purpose |

| This compound | High purity | Sample under investigation |

| Planar Alignment Cells | Indium Tin Oxide (ITO) coated glass, rubbed polyimide alignment layer | To measure ε⊥ |

| Homeotropic Alignment Cells | ITO coated glass, homeotropic polyimide or silane coupling agent alignment layer | To measure ε∥ |

| LCR Meter | e.g., HP 4192A or similar | To measure capacitance and loss tangent |

| Temperature Controller | PID controller with a hot stage (e.g., Linkam) | To control and vary the sample temperature |

| Polarizing Optical Microscope | To verify the liquid crystal phase and alignment | |

| Frequency Synthesizer/Function Generator | To apply a specific frequency AC field | |

| Spacers | e.g., 5-20 µm Mylar or glass beads | To control the thickness of the liquid crystal cell |

| UV-curable sealant | To seal the liquid crystal cells | |

| Ultrasonic Bath | For cleaning substrates and mixing | |

| Nitrogen gas supply | To provide an inert atmosphere |

Experimental Protocols

Cell Preparation

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol. Dry the substrates with a stream of dry nitrogen.

-

Alignment Layer Coating:

-

For Planar Alignment: Spin-coat a thin layer of a planar alignment polyimide onto the ITO surface. Bake the substrates according to the polyimide manufacturer's instructions. After cooling, gently rub the polyimide layer in one direction with a velvet cloth to induce anisotropic alignment.

-

For Homeotropic Alignment: Spin-coat a thin layer of a homeotropic alignment polyimide or treat the substrates with a silane coupling agent (e.g., octadecyltrichlorosilane). Bake as required.

-

-

Cell Assembly: Assemble two identical substrates with the coated surfaces facing each other. Use spacers to maintain a uniform cell gap (d). Seal the edges of the cell with a UV-curable sealant, leaving two small openings for filling.

-

Cell Gap Measurement: Measure the exact cell gap of the empty cell using interferometry or by measuring the capacitance of the empty cell (C_empty) and using the formula C_empty = ε₀ * (A/d), where ε₀ is the vacuum permittivity and A is the electrode area.

Sample Filling

-

Heat the this compound sample to its isotropic phase.

-

Place the empty cell on a hot plate at a temperature slightly above the nematic-isotropic transition temperature of the liquid crystal.

-

Introduce the isotropic liquid crystal into the cell via one of the openings using capillary action.

-

Once filled, seal the openings with the UV-curable sealant.

-

Slowly cool the filled cell to the nematic phase to ensure good alignment. Verify the alignment quality using a polarizing optical microscope.

Dielectric Measurement

-

Place the filled liquid crystal cell (either planar or homeotropic) in the temperature-controlled hot stage.

-

Connect the ITO electrodes of the cell to the LCR meter.

-

Set the LCR meter to measure capacitance (C) at a fixed frequency (typically 1 kHz) and a low AC voltage (e.g., 0.1 Vrms to avoid inducing the Fréedericksz transition).

-

Measure the capacitance of the filled cell (C_filled) as a function of temperature, starting from the isotropic phase and cooling down through the nematic phase.

-

Repeat the measurement for both the planar and homeotropic cells.

Data Analysis

-

Calculate the dielectric permittivity from the measured capacitance using the following formula: ε = C_filled / C_empty where C_empty is the capacitance of the empty cell.

-

For the planar aligned cell, the measured permittivity corresponds to ε⊥.

-

For the homeotropic aligned cell, the measured permittivity corresponds to ε∥.

-

Calculate the dielectric anisotropy at each temperature in the nematic range: Δε(T) = ε∥(T) - ε⊥(T)

Data Presentation

The following table summarizes the expected quantitative data for a typical nematic liquid crystal similar to this compound. The exact values for this specific compound need to be determined experimentally.

| Parameter | Symbol | Expected Value/Range | Notes |

| Nematic-Isotropic Transition Temp. | T_NI | ~40-80 °C | To be determined by DSC or microscopy |

| Dielectric Permittivity (Parallel) | ε∥ | 5.0 - 15.0 | Temperature-dependent |

| Dielectric Permittivity (Perpendicular) | ε⊥ | 3.0 - 8.0 | Temperature-dependent |

| Dielectric Anisotropy | Δε | Positive | Typically in the range of +2 to +10 |

| Measurement Frequency | f | 1 kHz | Standard for quasi-static measurements |

| Measurement Voltage | V | < 0.5 Vrms | Below the Fréedericksz transition threshold |

| Cell Gap | d | 5 - 20 µm |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the dielectric anisotropy of this compound.

Caption: Experimental workflow for dielectric anisotropy measurement.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Work in a well-ventilated area, especially when using solvents.

-

Be cautious when working with the hot stage to avoid burns.

-

Follow all safety guidelines for the electrical equipment used.

Troubleshooting

| Problem | Possible Cause | Solution |

| Poor liquid crystal alignment | Dirty substrates, improper rubbing, or incorrect cooling rate | Re-clean substrates, ensure uniform rubbing, and use a slower cooling rate. |

| Inconsistent capacitance readings | Poor electrical contact, temperature fluctuations, or air bubbles in the cell | Check connections, ensure stable temperature control, and visually inspect the cell for bubbles. |

| Fréedericksz transition occurs | Measurement voltage is too high | Reduce the AC voltage applied by the LCR meter. |

| Short circuit in the cell | Conductive particles between the electrodes | Re-fabricate the cell, ensuring a clean assembly environment. |

Application Notes and Protocols: 4-Butyl-4'-methoxyazoxybenzene in Nonlinear Optics

Introduction to 4-Butyl-4'-methoxyazoxybenzene and its Potential in Nonlinear Optics

This compound is a liquid crystalline compound belonging to the azoxybenzene family. These materials are known for their anisotropic optical properties and their responsiveness to external electric and magnetic fields. The core of azoxybenzene derivatives, with its delocalized π-electron system, is the primary contributor to their nonlinear optical behavior. The butyl and methoxy end groups influence the mesophase behavior and can subtly modify the electronic properties, and by extension, the NLO response.

The primary NLO phenomena of interest in such materials are second-harmonic generation (SHG) and third-order nonlinear effects, which include nonlinear refraction and nonlinear absorption. These properties make azoxybenzene liquid crystals, and by extension this compound, potential candidates for applications in:

-

Frequency Conversion: Materials exhibiting SHG can double the frequency of incident laser light, which is crucial for generating light at new wavelengths.

-